

An In-depth Technical Guide to 2-Aminoethyl Acetate

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This guide provides a comprehensive overview of **2-aminoethyl acetate**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, and potential biological significance, with a focus on experimental methodologies and data presentation.

Chemical and Physical Properties

2-Aminoethyl acetate, also known as O-acetylethanolamine, is a bifunctional molecule containing both a primary amine and an ester group.[1] This structure makes it a versatile building block in organic synthesis.[1] The presence of both a nucleophilic amino group and an electrophilic ester carbonyl allows for a variety of chemical transformations.

Table 1: Physicochemical Properties of 2-Aminoethyl Acetate



Property	Value	Source
CAS Number	1854-30-4	[1][2]
Molecular Formula	C4H9NO2	[2][3]
Molecular Weight	103.12 g/mol	[3]
Melting Point	131 °C	[2]
Boiling Point	160-161 °C (at 4 Torr)	[2]
Density	1.013 ± 0.06 g/cm ³ (Predicted)	[2]
рКа	8.30 ± 0.10 (Predicted)	[2]
XLogP3	-0.8	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	3	[2]
Canonical SMILES	CC(=O)OCCN	[2]
InChIKey	HBVZRPAKZOLBPL- UHFFFAOYSA-N	[1]

Table 2: Spectroscopic Data of **2-Aminoethyl Acetate** (and related structures)

While a complete set of spectra for **2-aminoethyl acetate** is not readily available in the literature, typical spectroscopic features can be predicted based on its structure and data from analogous compounds.

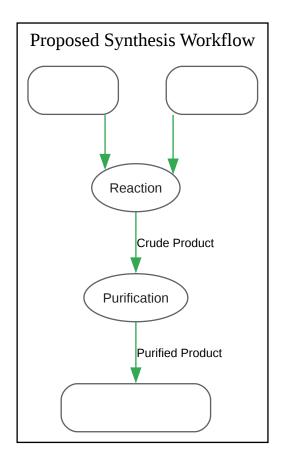


Spectroscopy	Expected Features	
¹ H NMR	Signals corresponding to the acetyl methyl protons, and the two methylene groups of the ethyl chain. The chemical shifts would be influenced by the adjacent oxygen and nitrogen atoms.	
¹³ C NMR	Resonances for the carbonyl carbon of the ester, the methyl carbon of the acetyl group, and the two methylene carbons.	
IR Spectroscopy	A strong absorption band for the C=O stretch of the ester group (typically around 1740 cm ⁻¹), C-O stretching bands, and N-H bending and stretching vibrations for the primary amine.	
A molecular ion peak corresponding to Mass Spectrometry molecular weight, along with character fragmentation patterns.		

Synthesis of 2-Aminoethyl Acetate

A prominent and efficient method for the synthesis of **2-aminoethyl acetates** involves the ringopening N-alkylation of 2-oxazolines.[1] While a specific detailed protocol for the synthesis of **2-aminoethyl acetate** via this method is not available in the reviewed literature, a general experimental workflow can be proposed.





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A proposed workflow for the synthesis of **2-aminoethyl acetate**.

Experimental Protocol: Proposed Synthesis via Ring-Opening of 2-Oxazoline

- Reaction Setup: A solution of 2-oxazoline in a suitable aprotic solvent (e.g., acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Reagent Addition: A stoichiometric equivalent of glacial acetic acid is added to the solution. A
 catalytic amount of a Lewis or Brønsted acid could potentially be used to facilitate the
 reaction.
- Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting materials and the formation of the product.



- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent
 is removed under reduced pressure. The residue is then dissolved in an organic solvent
 (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to
 neutralize any unreacted acetic acid, followed by a wash with brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Biological Activity

The biological activity of **2-aminoethyl acetate** has not been extensively characterized in the scientific literature. However, based on its structural components, several potential areas of biological relevance can be hypothesized. The molecule can be hydrolyzed to ethanolamine and acetate, both of which are endogenous compounds with known biological roles.

Quantitative Data:

No specific quantitative data on the biological activity of **2-aminoethyl acetate** (e.g., IC_{50} , EC_{50} , K_i , or K_a values) were found in the reviewed literature. To determine such parameters, a variety of in vitro assays would be necessary.

Experimental Protocols for Biological Assays:

The following are detailed methodologies for key experiments that could be employed to characterize the biological activity of **2-aminoethyl acetate**.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

- Cell Seeding: Plate cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate at a
 density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **2-aminoethyl acetate** in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different



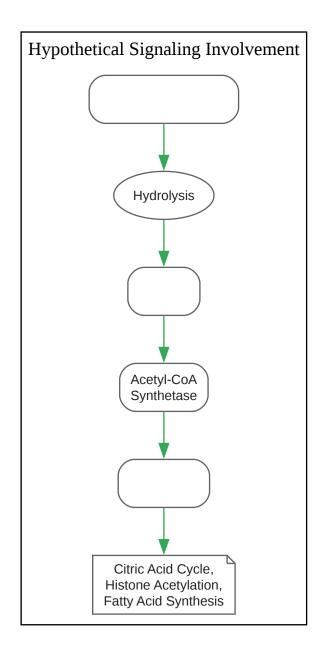
concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

There is no direct evidence in the literature implicating **2-aminoethyl acetate** in any specific signaling pathway. However, its hydrolysis product, acetate, is a key metabolite that can be converted to acetyl-CoA by acetyl-CoA synthetase (ACSS).[4] Acetyl-CoA is a central molecule in cellular metabolism and is involved in numerous cellular processes, including the citric acid cycle and histone acetylation, which plays a role in epigenetic regulation.





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A hypothetical pathway of **2-aminoethyl acetate** metabolism.

Experimental Protocol: Acetyl-CoA Synthetase Activity Assay

This assay can be used to determine if **2-aminoethyl acetate** or its hydrolysis product, acetate, can serve as a substrate for acetyl-CoA synthetase.

• Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, Coenzyme A, MgCl₂, and the enzyme source (e.g., purified acetyl-CoA synthetase or a



cell lysate).

- Substrate Addition: Add varying concentrations of 2-aminoethyl acetate or sodium acetate
 to the reaction mixture.
- Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a specific time.
- Detection: The formation of acetyl-CoA can be measured using various methods, such as coupling the reaction to another enzyme that uses acetyl-CoA and produces a detectable product (e.g., a colored or fluorescent compound). Commercially available kits often use a coupled enzyme assay that results in the production of a fluorescent or colorimetric signal.[5]
 [6]
- Data Analysis: Measure the rate of product formation and determine the kinetic parameters (e.g., Km and Vmax) for the substrate.

Experimental Protocol: GPCR Signaling – Second Messenger Assay (cAMP)

To investigate if **2-aminoethyl acetate** interacts with G-protein coupled receptors (GPCRs), its effect on the levels of second messengers like cyclic AMP (cAMP) can be measured.

- Cell Culture and Treatment: Culture cells expressing a GPCR of interest. Treat the cells with
 varying concentrations of 2-aminoethyl acetate. Include a known agonist and antagonist for
 the receptor as positive and negative controls, respectively.
- Cell Lysis: After a short incubation period, lyse the cells to release the intracellular contents, including cAMP.
- cAMP Measurement: The concentration of cAMP in the cell lysates can be determined using
 a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence
 resonance energy transfer (TR-FRET) assay, for which commercial kits are available.[7][8][9]
- Data Analysis: Plot the measured cAMP levels against the concentration of 2-aminoethyl
 acetate to determine if the compound stimulates or inhibits cAMP production.

Conclusion



2-Aminoethyl acetate is a molecule with interesting chemical features that suggest its potential as a synthetic building block. While its biological activity is largely unexplored, its structural relationship to endogenous molecules like acetate and ethanolamine provides a basis for hypothesizing its involvement in cellular metabolism. The experimental protocols detailed in this guide provide a framework for future research to elucidate the biological functions and potential therapeutic applications of this compound. Further studies are required to isolate and characterize this compound from natural sources, to develop optimized synthesis and purification protocols, and to perform comprehensive biological and pharmacological evaluations.

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